Amylopectin, acetate phosphate

Digestibility Modified Starch Acetyl Content

Native starch fails under acidic or high-shear processing, leading to viscosity breakdown and syneresis. Amylopectin, acetate phosphate (E 1414) solves this via dual esterification and cross-linking, delivering robust performance where standard modified starches fall short. - Medium-cross-linked grade (ADP-M) increases yield stress and thixotropy at only 0.5% concentration vs. native starch [evidence from user]. - Acetyl content inversely correlates with in vitro digestibility, enabling precise glycemic profile tuning [evidence from user]. - Cost-effective freeze-thaw stabilizer for sauces, doughs, and dairy-bridges the gap between basic E 1420 and premium E 1442 [evidence from user]. Supplied with full batch-specific documentation. Bulk and custom packaging available.

Molecular Formula C16H17NO2S
Molecular Weight 0
CAS No. 113894-91-0
Cat. No. B1166642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylopectin, acetate phosphate
CAS113894-91-0
SynonymsAmylopectin, acetate phosphate
Molecular FormulaC16H17NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0 kg / 25 g / 25 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylopectin, Acetate Phosphate: Chemical Identity and Procurement Overview


Amylopectin, acetate phosphate (CAS 113894-91-0) is a dual-modified starch derived from the highly branched amylopectin fraction of starch. It belongs to the acetylated distarch phosphate (E 1414) category, characterized by phosphate cross-linking combined with acetyl esterification [1]. The CAS number is explicitly associated with 'modified amylopectin' within the E 1414 regulatory framework [2]. This modification imparts distinct physicochemical properties—including altered viscosity, enhanced acid and shear tolerance, and modified digestibility—that differentiate it from native amylopectin and other modified starches in both research and industrial settings.

Dual-modified starch (acetylated distarch phosphate) based on highly branched amylopectin
Supports formulations requiring combined acid/shear tolerance and freeze-thaw stability
Acetyl content allows modulation of in vitro digestibility profiles

Why Generic Substitution Fails for Amylopectin, Acetate Phosphate


Amylopectin, acetate phosphate cannot be freely interchanged with native amylopectin or other modified starches because its dual esterification (acetyl groups) and cross-linking (phosphate bridges) synergistically alter multiple performance dimensions simultaneously. Substituting with a simple acetylated starch (E 1420) omits the phosphate cross-links that confer acid and shear resistance [1], while using a solely cross-linked distarch phosphate (E 1412) lacks the acetylation needed to control retrogradation and enhance freeze-thaw stability [2]. Even within the E 1414 class, variation in the degree of acetylation and cross-linking directly determines digestibility, viscosity profiles, and texturizing performance, as demonstrated by head-to-head comparisons with native starch and across different acetyl contents [3].

Phosphate omission Using solely acetylated starch (E 1420) removes phosphate cross-links, which may reduce acid and shear resistance.
Acetylation absence Cross-linked distarch phosphate (E 1412) lacks acetyl groups, potentially altering retrogradation control and freeze-thaw behavior.
Degree variation Within E 1414 grade, differences in acetyl and cross-linking levels shift digestibility, viscosity, and texturizing outcomes.

Quantitative Performance Evidence vs. Key Comparators


Digestibility Control via Acetyl Content

Amylopectin, acetate phosphate exhibits tunable digestibility based on acetyl substitution. In vitro pancreatin/porcine mucosal enzyme assays demonstrate that acetylated distarch phosphate with 1.6% acetyl groups retains 93% of the digestibility of unmodified starch, whereas increasing acetylation to 2.3% reduces digestibility to 81% of the unmodified baseline [1]. This range allows formulators to modulate glucose release.

Acetyl-Digestibility Link
Head-to-head
1.6% acetyl → 93% digestibility; 2.3% acetyl → 81% vs. native starch 100% (in vitro)
Acetyl content inversely tracks in vitro digestibility; supports grade selection for targeted glucose release profiling.
Pancreatin/porcine mucosal enzymes; Leegwater 1971.
Digestibility Modified Starch Acetyl Content

Acid and Shear Stability in Fermented Dairy

Under yogurt manufacturing conditions (low pH, high shear), acetylated distarch phosphate variants (ADP-L, ADP-M, ADP-H) demonstrated superior stability compared to native starch (NS). While the modified starches exhibited lower initial solubility and viscosity, they provided significantly better resistance to acid degradation and shear thinning. At 0.5% (w/w), ADP improved yogurt yield stress, consistency, apparent viscosity, thixotropy, and pseudoplasticity more effectively than NS [1].

Yogurt Rheology
Head-to-head
Medium-cross-linked ADP (ADP-M) improved yield stress, consistency, thixotropy vs. native starch at 0.5% in acid gel; not all ADP grades performed equally.
Grade-specific rheological advantage; ADP-M may better support acid dairy texture than native starch.
Stirred yogurt model; pH ~4.0-4.5; Cui et al. 2019.
Yogurt Rheology Acid Stability

Infant Malabsorption Profile vs. Native Starch

In a controlled infant study, acetylated distarch phosphate (A DiSP) made from waxy maize starch was compared to unmodified native waxy maize starch (NWMS). Infants consuming formula with 8% A DiSP showed 10% incidence of breath H2 >20 ppm, 20% incidence of stool reducing substances, and 5% incidence of loose stools; none of the infants receiving the NWMS control formula exhibited these signs of malabsorption [1]. The malabsorption was further aggravated by co-administration of sorbitol and fructose.

Infant GI Tolerance
Head-to-head
A DiSP (8% in formula) induced malabsorption indicators (10-20% of infants) vs. 0% for native starch control.
High inclusion may cause malabsorption in infants; concentration control and tolerance testing are critical.
Infant study with co-administered sorbitol/fructose; Lebenthal et al. 1996.
Infant Nutrition Malabsorption Breath Hydrogen

Freeze-Thaw Stability Improvement

Acetylated distarch phosphate (E 1414), of which amylopectin, acetate phosphate is the amylopectin-rich variant, is consistently reported to exhibit superior freeze-thaw stability compared to native starch. Commercial technical specifications indicate that E 1414 inhibits water loss during repeated freeze-thaw cycles, maintaining structural integrity and preventing syneresis in frozen products [1][2]. In comparative evaluations, hydroxypropyl distarch phosphate (E 1442) demonstrated the highest freeze-thaw tolerance, followed by acetylated distarch phosphate, while pre-gelatinized starch ranked lowest [3].

Freeze-Thaw Ranking
Class-level
Qualitative ranking: E 1442 > E 1414 > native starch > pre-gelatinized starch.
E 1414 provides intermediate freeze-thaw stability; may suit frozen foods where moderate syneresis control suffices.
Commercial specifications; limited quantitative data; verify with targeted freeze-thaw assays.
Freeze-Thaw Stability Frozen Foods Syneresis

Evidence-Backed Application Scenarios


Yogurt and Fermented Dairy Stabilization

Based on head-to-head rheological evidence showing that medium-cross-linked ADP (ADP-M) enhances yield stress, consistency, and thixotropy more effectively than native starch at 0.5% concentration [1], amylopectin, acetate phosphate is ideally suited as a stabilizer in stirred yogurt. Its dual modification provides the acid and shear resistance required for industrial processing while delivering a well-organized protein network microstructure.

Infant and Medical Nutrition with Defined Digestibility

The documented inverse relationship between acetyl content and in vitro digestibility [1] allows formulators to select a specific grade of amylopectin, acetate phosphate to achieve a target glycemic or digestive profile. However, the malabsorption data in healthy infants at 8% dietary inclusion mandates rigorous gastric tolerance testing and cautious concentration limits in infant formulas, making this a high-stakes, evidence-requiring application.

Frozen Food Freeze-Thaw Resilience

Where native starch fails due to severe syneresis and texture breakdown, amylopectin, acetate phosphate offers a practical middle-tier solution for frozen sauces, desserts, and doughs. While not the absolute best-in-class (E 1442 holds that position), its balance of cost-effectiveness and documented freeze-thaw performance [1] makes it a viable procurement choice for mainstream frozen goods.

Biodegradable Film and Thermoplastic Starch

Acetylation of amylopectin, a key component of amylopectin, acetate phosphate, increases hydrophobicity and alters tensile properties in starch-based films. Although direct comparative data on the dual-modified compound is limited, studies on acetylated amylopectin show that increasing amylopectin acetate content decreases elongation-at-break while improving hydrophobicity [1]. This property is relevant for packaging research where a balance of flexibility and water resistance is desired.

Application
Selection Property
Validation Focus
Yogurt & fermented dairy stabilization
Acid/shear-tolerant rheology modifier
Yield stress, consistency, and microstructure under yogurt processing conditions
Infant formula carbohydrate research
Acetyl-dependent digestibility modulation
In vitro/in vivo GI tolerance and glucose release at controlled inclusion levels
Frozen food formulation studies
Freeze-thaw resistance ranking
Syneresis and texture retention after multiple freeze-thaw cycles
Biodegradable starch film research
Acetylated amylopectin hydrophobicity
Mechanical properties and water resistance of thermoplastic starch films
Quote Request

Request a Quote for Amylopectin, acetate phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.